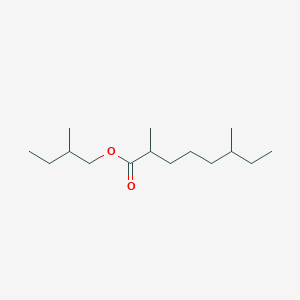
disodium;(E)-but-2-enedioate;(E)-4-oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoic acid;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenedioic acid, 1-(2,2,3,3-tetrafluoropropyl) ester, sodium salt (1:1), polymer with ethenylbenzene and sodium 2-butenedioate (2:1) is a complex polymeric compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several steps:
Esterification: 2-Butenedioic acid reacts with 2,2,3,3-tetrafluoropropanol in the presence of a catalyst to form 2-Butenedioic acid, 1-(2,2,3,3-tetrafluoropropyl) ester.
Neutralization: The ester is then neutralized with sodium hydroxide to form the sodium salt.
Polymerization: The sodium salt of the ester is polymerized with ethenylbenzene and sodium 2-butenedioate in a specific ratio (2:1) under controlled conditions to form the final polymer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and polymerization processes. These processes are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the polymer.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex polymers and materials.
Biology: The compound’s unique properties make it useful in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential in creating biocompatible materials for medical implants and devices.
Industry: The compound is used in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The polymeric structure allows it to form stable complexes with other molecules, enhancing its functionality in different applications. The presence of fluorine atoms in the ester group contributes to its chemical stability and resistance to degradation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butenedioic acid, 1-(2,2,3,3-tetrafluoropropyl) ester
- Sodium 2-butenedioate
- Ethenylbenzene polymer
Uniqueness
Compared to similar compounds, 2-Butenedioic acid, 1-(2,2,3,3-tetrafluoropropyl) ester, sodium salt (1:1), polymer with ethenylbenzene and sodium 2-butenedioate (2:1) stands out due to its unique combination of functional groups and polymeric structure. This combination imparts enhanced chemical stability, resistance to degradation, and versatility in various applications.
Propiedades
Número CAS |
72845-29-5 |
|---|---|
Fórmula molecular |
C19H16F4Na2O8 |
Peso molecular |
494.3 g/mol |
Nombre IUPAC |
disodium;(E)-but-2-enedioate;(E)-4-oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C7H6F4O4.C4H4O4.2Na/c1-2-8-6-4-3-5-7-8;8-6(9)7(10,11)3-15-5(14)2-1-4(12)13;5-3(6)1-2-4(7)8;;/h2-7H,1H2;1-2,6H,3H2,(H,12,13);1-2H,(H,5,6)(H,7,8);;/q;;;2*+1/p-2/b;2*2-1+;; |
Clave InChI |
WJRSADWRAPSSLG-PCDNQUEOSA-L |
SMILES isomérico |
C=CC1=CC=CC=C1.C(C(C(F)F)(F)F)OC(=O)/C=C/C(=O)O.C(=C/C(=O)[O-])\C(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C=CC1=CC=CC=C1.C(C(C(F)F)(F)F)OC(=O)C=CC(=O)O.C(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B13774955.png)
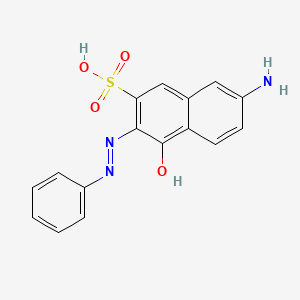

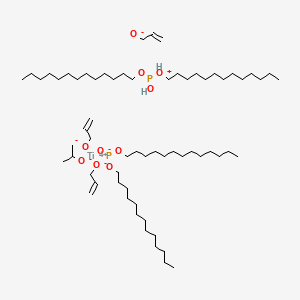

![4,4'-(9H,9'H-[3,3'-Bicarbazole]-9,9'-diyl)bis(N,N-diphenylaniline)](/img/structure/B13774984.png)

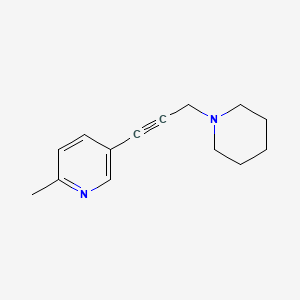
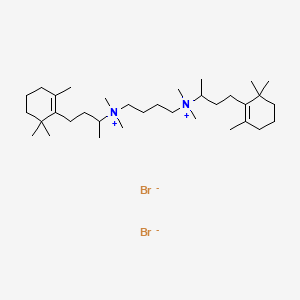
![calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13775006.png)


